1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one is an organic compound with the molecular formula C9H3ClF6O. It is known for its unique chemical structure, which includes both chloro and trifluoromethyl groups attached to a phenyl ring, as well as difluoroethanone. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature range of 0-5°C for 3-4 hours . After the reaction is complete, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is separated and distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the same synthetic route is employed, but with optimizations to ensure safety and efficiency. The use of toluene as a solvent is preferred due to its high safety profile and low environmental impact. The reaction conditions are carefully controlled to minimize the formation of by-products and to maximize yield .
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Addition: The carbonyl group in the ethanone moiety is susceptible to nucleophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium nitrite and hypophosphorous acid are used for diazotization and subsequent substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce different carbonyl-containing compounds .
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: In the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity. The trifluoromethyl and chloro groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Properties
Molecular Formula |
C9H4ClF5O |
---|---|
Molecular Weight |
258.57 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-6-2-4(7(16)8(11)12)1-5(3-6)9(13,14)15/h1-3,8H |
InChI Key |
AIPWDEHNTVUALB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.